molecular formula C12H13IN2 B1202973 9H-Pyrido(3,4-b)indolium, 2-methyl-, iodide CAS No. 5667-11-8

9H-Pyrido(3,4-b)indolium, 2-methyl-, iodide

Cat. No.: B1202973
CAS No.: 5667-11-8
M. Wt: 312.15 g/mol
InChI Key: MARQLFJLMKVMKJ-UHFFFAOYSA-N
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Description

9H-Pyrido(3,4-b)indolium, 2-methyl-, iodide is a chemical compound with the molecular formula C12H13IN2. It is a derivative of the indole structure, which is a significant heterocyclic system in natural products and drugs. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Pyrido(3,4-b)indolium, 2-methyl-, iodide typically involves the use of indole-3-carboxaldehydes, aromatic aldehyde, and ammonium iodide as raw materials under transition-metal-free conditions. The pyrimidine ring is formed in one pot through a [4 + 2] annulation reaction, with four C–N bonds being formed in one pot promoted by iodine and iodide additives . This method is highlighted by using two ammonium iodides as the sole nitrogen source.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for industrial purposes. The use of transition-metal-free conditions and readily available raw materials makes this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

9H-Pyrido(3,4-b)indolium, 2-methyl-, iodide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield various substituted indole derivatives.

Scientific Research Applications

9H-Pyrido(3,4-b)indolium, 2-methyl-, iodide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9H-Pyrido(3,4-b)indolium, 2-methyl-, iodide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

9H-Pyrido(3,4-b)indolium, 2-methyl-, iodide is unique due to its specific structure and the presence of the iodide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-4a,9-dihydropyrido[3,4-b]indol-9-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.HI/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14;/h2-8,10,13H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARQLFJLMKVMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2C3=CC=CC=C3[NH2+]C2=C1.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90897168
Record name 2-methylnorharman iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90897168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5667-11-8
Record name 2-Methylnorharman
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005667118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-methylnorharman iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90897168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORHARMAN METHIODIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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